rac Dehydro-O-desmethyl Venlafaxine-d6

Description

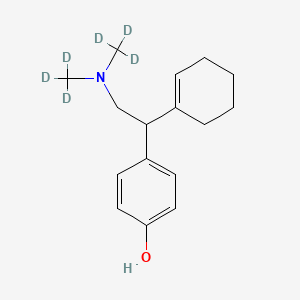

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]-1-(cyclohexen-1-yl)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCZNCWNSMBGJC-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of Dehydro-O-desmethyl Venlafaxine-d6

This technical guide provides an in-depth analysis of Dehydro-O-desmethyl Venlafaxine-d6 , a critical deuterated reference standard used in the pharmaceutical development and quality control of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1]

Advanced Characterization, Synthesis Logic, and Analytical Applications[1]

Executive Summary & Chemical Identity[1][2]

Dehydro-O-desmethyl Venlafaxine-d6 (CAS: 1346598-00-2) is the stable isotope-labeled analog of the "Dehydro" degradation product of Desvenlafaxine (O-desmethyl venlafaxine).[1] In high-performance liquid chromatography (HPLC) and mass spectrometry (MS) workflows, this compound serves as the definitive Internal Standard (IS) for quantifying the dehydration impurity of the active pharmaceutical ingredient (API).[1]

The "Dehydro" designation refers to the loss of a water molecule from the tertiary alcohol on the cyclohexyl ring, resulting in a cyclohexene moiety.[1] The "-d6" label typically denotes the hexadeuteration of the N,N-dimethylamine group, providing a mass shift of +6 Da relative to the unlabeled impurity.[1]

Structural Specifications

| Parameter | Detail |

| Common Name | Dehydro-O-desmethyl Venlafaxine-d6 |

| Systematic Name | 4-[2-(dimethylamino-d6)-1-(cyclohex-1-en-1-yl)ethyl]phenol |

| CAS Number | 1346598-00-2 |

| Molecular Formula | |

| Molecular Weight | 251.40 g/mol (approximate, depending on D-enrichment) |

| Parent Drug | Desvenlafaxine (Pristiq®) / Venlafaxine (Effexor®) |

| Modification | Dehydration (Cyclohexanol |

Formation Mechanism & Synthesis Logic[1]

Understanding the origin of this compound is vital for controlling impurities during API synthesis.[1] The "Dehydro" impurity is a classic degradation product formed via acid-catalyzed elimination.[1]

Mechanistic Pathway

The tertiary hydroxyl group of Desvenlafaxine is protonated under acidic conditions (or high thermal stress), creating a good leaving group (

Visualization: Degradation Pathway

The following diagram illustrates the transformation from the parent API to the Dehydro impurity.[1]

Figure 1: Acid-catalyzed dehydration mechanism converting Desvenlafaxine-d6 to its Dehydro analog.[1]

Analytical Methodology & Protocols

To utilize Dehydro-O-desmethyl Venlafaxine-d6 effectively as an internal standard, researchers must employ a validated LC-MS/MS protocol.[1] The absence of the hydroxyl group significantly alters the polarity, resulting in a distinct retention time shift compared to the parent drug.[1]

Protocol: LC-MS/MS Quantitation of Dehydro Impurity[1]

Objective: Quantify the Dehydro impurity in Desvenlafaxine clinical samples using the d6-analog to correct for matrix effects.

Reagents:

-

Analyte: Dehydro-O-desmethyl Venlafaxine (Unlabeled reference).[1][2]

-

Internal Standard (IS): Dehydro-O-desmethyl Venlafaxine-d6.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: Acetonitrile.[1]

Step-by-Step Workflow:

-

Stock Preparation:

-

Dissolve 1 mg of Dehydro-O-desmethyl Venlafaxine-d6 in 1 mL of Methanol (Stock A: 1 mg/mL).

-

Store at -20°C. Stability is critical; avoid repeated freeze-thaw cycles due to the reactive alkene.[1]

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 50

L of plasma sample.[1] -

Add 200

L of Acetonitrile containing the IS (Concentration: 50 ng/mL). -

Vortex for 30 seconds at 2000 RPM.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection (MRM Mode):

-

Source: ESI Positive (

).[1] -

Target (Unlabeled): Precursor

Product -

Internal Standard (d6): Precursor

Product -

Note: The mass shift of +6 is retained in the fragment if the fragmentation occurs at the alkyl chain, confirming the d6 label is on the amine.[1]

-

Visualization: Analytical Logic Flow

The following diagram details the decision matrix for identifying this impurity versus other common metabolites.

Figure 2: Logical decision tree for confirming the presence of the Dehydro impurity using the d6 standard.

Critical Handling & Stability Data

As a Senior Application Scientist, it is imperative to note that the "Dehydro" analog is chemically distinct from the parent phenol.

-

Alkene Reactivity: The cyclohexene double bond is susceptible to oxidation (epoxidation) over time if exposed to air/light.[1] Standards should be stored under inert gas (Argon/Nitrogen).[1]

-

Isotopic Exchange: The deuterium labels on the N,N-dimethyl group are stable and non-exchangeable under physiological conditions (

7.4).[1] However, extreme acidic conditions at high temperatures could theoretically lead to methyl migration or degradation, though isotopic scrambling is rare for methyl-d3 groups.[1] -

Solubility: Unlike the hydrochloride salt of Venlafaxine, the free base of the Dehydro impurity is significantly less water-soluble.[1] Use Methanol or DMSO for stock solutions.[1]

Comparative Data Table

| Property | Desvenlafaxine (Parent) | Dehydro-O-desmethyl Venlafaxine (Impurity) |

| Formula | ||

| Functional Groups | Phenol, Tertiary Alcohol , Amine | Phenol, Alkene , Amine |

| LogP (Lipophilicity) | ~0.5 (Hydrophilic) | > 2.5 (Lipophilic) |

| HPLC Elution | Early | Late |

| Key Degradation | Oxidative N-demethylation | Epoxidation of alkene |

References

-

Pharmaffiliates. (2024). rac Dehydro-O-desmethyl Venlafaxine-d6 Reference Standard. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 45038904, D,L-O-Desmethyl Venlafaxine-d6. Retrieved from [Link][1]

-

Dubey, S. K., et al. (2024).[1] Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma. ResearchGate. Retrieved from [Link][1][3]

Sources

Technical Guide: Molecular Weight & Application of Deuterated Venlafaxine Impurity Standards

Executive Summary

In the quantitative bioanalysis of Venlafaxine and its metabolites, the use of stable isotope-labeled (SIL) internal standards is not merely a recommendation—it is a prerequisite for regulatory compliance (FDA/EMA) in LC-MS/MS workflows.

This guide provides the precise molecular weights (MW) and physicochemical data for deuterated Venlafaxine impurity standards. Beyond the raw data, it details the causality of their selection, the impact of the deuterium isotope effect on chromatography, and the mathematical corrections required for salt forms—a frequent source of calculation error in high-throughput laboratories.

Part 1: Catalog of Deuterated Standards

The following table consolidates the molecular weights for the parent drug and its primary metabolic impurities.

Critical Note on Salt Forms: Researchers often purchase standards as Hydrochloride (HCl) or Succinate salts to ensure stability. You must use the Salt MW for weighing the powder, but the Free Base MW for calculating the molar concentration of the active moiety.

Table 1: Physicochemical Data for Venlafaxine & Deuterated Impurities[1]

| Compound Name | Labeling | Chemical Formula (Free Base) | MW (Free Base) | MW (HCl Salt) | CAS Registry |

| Venlafaxine | Unlabeled | C₁₇H₂₇NO₂ | 277.40 | 313.86 | 93413-69-5 |

| Venlafaxine-d6 | N,N-dimethyl-d₆ | C₁₇H₂₁D₆NO₂ | 283.44 | 319.90 | 1062606-12-5 |

| O-Desmethylvenlafaxine (ODV) | Unlabeled | C₁₆H₂₅NO₂ | 263.38 | 299.84 | 93413-62-8 |

| O-Desmethylvenlafaxine-d6 | N,N-dimethyl-d₆ | C₁₆H₁₉D₆NO₂ | 269.42 | 305.88 | 1062605-69-9 |

| N-Desmethylvenlafaxine (NDV) | Unlabeled | C₁₆H₂₅NO₂ | 263.38 | 299.84 | 149289-30-5 |

| N-Desmethylvenlafaxine-d3 | N-methyl-d₃ | C₁₆H₂₂D₃NO₂ | 266.40 | 302.86 | 1189980-40-2 |

Analyst Insight: Venlafaxine-d6 is typically labeled on the N,N-dimethyl group. This is chemically stable but can be metabolically unstable if used in in vitro microsomal stability assays where N-demethylation occurs. For metabolic stability studies, ring-deuterated analogs (e.g., cyclohexyl-d10) are preferred to avoid the "Kinetic Isotope Effect" altering the metabolic rate.

Part 2: The Science of Isotopic Labeling

The Deuterium Isotope Effect in Chromatography

While mass spectrometry differentiates analytes by mass (

Replacing Hydrogen (

-

The Result: Deuterated standards often elute slightly earlier than the unlabeled analyte in Reversed-Phase LC (RPLC).[1]

-

The Risk: If the retention time shift is too large, the internal standard (IS) may not co-elute perfectly with the analyte. This means the IS will not experience the exact same matrix suppression/enhancement events as the analyte, compromising the accuracy of the method.

Isotopic Purity & Cross-Signal Interference

Commercial standards are rarely 100% pure.

-

d0 Contribution: A Venlafaxine-d6 standard may contain 0.1–0.5% of unlabeled Venlafaxine (d0). If you spike the IS at a high concentration, this d0 impurity adds to the analyte signal, causing an overestimation of the drug concentration in the sample.

-

Protocol Adjustment: Always run a "Blank + IS" sample. If a peak appears at the analyte's transition, the IS concentration is too high or the IS purity is insufficient.

Part 3: Analytical Methodology (LC-MS/MS)

This protocol outlines a self-validating workflow for quantifying Venlafaxine impurities using the standards listed above.

Visualizing the Metabolic & Analytical Pathway

The following diagram maps the metabolic relationship between the parent drug and impurities, linking them to their specific deuterated standards.

Caption: Metabolic pathways of Venlafaxine and assignment of specific deuterated internal standards.

Step-by-Step Experimental Protocol

Step 1: Stock Solution Preparation (The Gravimetric Correction)

-

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock.

-

Calculation: If using Venlafaxine-d6 HCl (MW 319.90), to get 1 mg of free base (MW 283.44), you must weigh:

-

Action: Dissolve 1.13 mg of the HCl salt in 1.0 mL of Methanol.

Step 2: MS/MS Transitions (MRM) Configure the Triple Quadrupole MS with the following transitions. Note the mass shift due to deuterium.[2]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Venlafaxine | 278.2 [M+H]⁺ | 58.1 | 25 |

| Venlafaxine-d6 | 284.2 [M+H]⁺ | 64.1 | 25 |

| ODV | 264.2 [M+H]⁺ | 58.1 | 27 |

| ODV-d6 | 270.2 [M+H]⁺ | 64.1 | 27 |

Step 3: Chromatographic Separation

-

Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 2.1 x 50mm). Phenyl columns provide better selectivity for the aromatic impurities.

-

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.[1]

Analytical Workflow Logic

The following diagram illustrates the self-validating logic of the extraction and quantification process.

Caption: Analytical workflow ensuring Internal Standard co-extraction and retention time validation.

References

-

European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. Retrieved from

-

U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from

- Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. In Mass Spectrometry for Drug Discovery and Clinical Research. Wiley.

- Chaudhari, S. R., et al. (2020). Impurity profiling of Venlafaxine Hydrochloride by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

-

Toronto Research Chemicals. (2023). Venlafaxine-d6 Hydrochloride Product Data Sheet. Retrieved from

Sources

difference between O-desmethyl Venlafaxine and Dehydro-O-desmethyl Venlafaxine

Title: Comparative Technical Analysis: O-desmethyl Venlafaxine vs. Dehydro-O-desmethyl Venlafaxine Subtitle: Structural Divergence, Metabolic Origins, and the "In-Source" Analytical Paradox

Executive Summary

This technical guide delineates the critical distinctions between O-desmethyl Venlafaxine (ODV) , the primary active metabolite of the antidepressant Venlafaxine, and Dehydro-O-desmethyl Venlafaxine (Dehydro-ODV) , a structural analog often misidentified in high-throughput screening.

For drug development scientists, the differentiation is not merely academic; it is a quality control imperative. While ODV (Desvenlafaxine) is a marketed therapeutic agent, Dehydro-ODV is frequently a process-related impurity or a degradation product (specifically the cyclohexene analog). This guide focuses on the analytical interference caused by these two compounds in LC-MS/MS workflows, where the in-source dehydration of ODV can mimic the molecular signature of Dehydro-ODV, leading to false-positive impurity reporting.

Structural & Physicochemical Characterization

The fundamental difference lies in the stability of the cyclohexane ring. ODV possesses a tertiary alcohol, which confers metabolic stability but susceptibility to acid-catalyzed elimination. Dehydro-ODV lacks this hydroxyl group, having replaced it with a double bond (unsaturation) within the ring.

Table 1: Comparative Physicochemical Profile

| Feature | O-desmethyl Venlafaxine (ODV) | Dehydro-O-desmethyl Venlafaxine |

| Common Name | Desvenlafaxine | Dehydro-ODV (Impurity) |

| CAS Registry | 93413-62-8 | 1346600-38-1 |

| Molecular Formula | ||

| Molecular Weight | 263.38 g/mol | 245.36 g/mol |

| Exact Mass ( | 264.1964 | 246.1858 |

| Structural Key | Tertiary Alcohol (Cyclohexanol) | Alkene (Cyclohexene) |

| Origin | CYP2D6 Metabolism / API Synthesis | Acidic Degradation / Elimination |

| Pharmacology | Active SNRI | Impurity (Non-Active/Toxicological) |

Technical Note on Nomenclature: The term "Dehydro" typically implies the loss of hydrogen (oxidation). However, in the context of Venlafaxine impurities (specifically CAS 1346600-38-1), it refers to the dehydration product (loss of

), resulting in a cyclohexene ring.

Genesis & Causality: Metabolism vs. Degradation

Understanding the origin of these species is essential for establishing control strategies in manufacturing and clinical monitoring.

The Metabolic Route (ODV)

ODV is formed via O-demethylation of Venlafaxine in the liver, primarily catalyzed by the Cytochrome P450 isozyme CYP2D6 . It retains the tertiary hydroxyl group, which is essential for its hydrogen-bonding capacity and receptor binding profile.

The Degradation Route (Dehydro-ODV)

Dehydro-ODV is formed via an E1 elimination reaction . Under acidic conditions or high thermal stress, the tertiary alcohol of ODV undergoes protonation and subsequent loss of a water molecule, forming a carbocation intermediate that stabilizes into a double bond (cyclohexene).

Visualization 1: Formation Pathways

Caption: Pathway divergence showing the metabolic formation of ODV versus the chemical degradation leading to Dehydro-ODV.

The Analytical Paradox: In-Source Fragmentation

This is the most critical section for analytical scientists.

In LC-MS/MS analysis using Electrospray Ionization (ESI), ODV (

-

The Problem: The mass spectrometer detects

246. Is this the actual Dehydro-ODV impurity present in the patient sample? Or is it the ODV drug that just fell apart in the source? -

The Solution: Mass spectrometry alone cannot distinguish them. You must rely on chromatographic separation (Retention Time).

Visualization 2: The Analytical Decision Tree

Caption: Workflow to distinguish true Dehydro-ODV impurity from MS source-generated artifacts.

Experimental Protocols

The following protocols ensure the validity of data when quantifying these species.

Protocol A: Forced Degradation (Generation of Dehydro-ODV Standard)

To validate your analytical method, you must generate the impurity to confirm its retention time.

-

Preparation: Dissolve 10 mg of Desvenlafaxine Succinate in 10 mL of 1N HCl.

-

Stress Condition: Reflux at 80°C for 4 hours. (Acidic dehydration is faster than oxidative stress for this pathway).

-

Neutralization: Cool to room temperature and neutralize with 1N NaOH.

-

Verification: Inject into HPLC. You should observe a decrease in the main peak (ODV) and the emergence of a new peak (Dehydro-ODV) with a relative retention time (RRT) typically > 1.0 (due to loss of polarity from the hydroxyl group).

Protocol B: LC-MS/MS Discrimination Method

Objective: Separate ODV from Dehydro-ODV to prevent "crosstalk" from in-source fragmentation.

-

Column: C18 Stationary Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-1 min: 10% B (Isocratic hold to elute polar matrix).

-

1-6 min: 10% -> 60% B (Linear gradient). Note: Dehydro-ODV is less polar and will elute LATER than ODV.

-

6-8 min: 90% B (Wash).

-

-

MS Transitions (MRM):

-

ODV:

(Quantifier). -

Dehydro-ODV:

(Distinct fragment from the cyclohexene ring).

-

-

Critical Control: Monitor the

transition at the retention time of ODV. If you see a peak there, it is the artifact. Real Dehydro-ODV must have a different retention time.

References

-

U.S. Food and Drug Administration (FDA). (2008). Pristiq (Desvenlafaxine) Pharmacology Review. Retrieved from [Link]

-

Bhatt, J., et al. (2005).[1] Liquid chromatography–tandem mass spectrometry (LC–MS–MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B. Retrieved from [Link]

- Liu, W., et al. (2011). Isolation and identification of impurities in desvenlafaxine. Journal of Pharmaceutical Analysis.

Sources

Elucidating the Degradation Landscape of Venlafaxine: A Guide to Stable Isotope Labeling and Advanced Mass Spectrometry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of a pharmaceutical agent is a critical determinant of its safety, efficacy, and shelf-life. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is subject to degradation under various environmental and physiological conditions, leading to the formation of multiple transformation products.[1][] Identifying and quantifying these degradants is a formidable analytical challenge due to their structural similarity to the parent drug and the complexity of biological matrices. This guide provides a comprehensive framework for utilizing stable isotope-labeled (SIL) internal standards in conjunction with high-resolution mass spectrometry to definitively trace, identify, and quantify the degradation products of Venlafaxine. We will explore the strategic synthesis of labeled compounds, the design of robust forced degradation studies, and the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for unambiguous structural elucidation and quantification.

The Imperative for Degradation Profiling in Drug Development

Venlafaxine, chemically known as (RS)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol, is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[3][4] Beyond its intended metabolic pathway, Venlafaxine can degrade through various abiotic processes, including hydrolysis, oxidation, and photolysis.[5][6] Regulatory agencies mandate the thorough characterization of any degradation product present at a significant level in a drug formulation. This is essential because degradants can potentially exhibit reduced efficacy, altered pharmacological activity, or unforeseen toxicity.

Forced degradation studies, or stress testing, are the cornerstone of this process. By subjecting the drug substance to extreme conditions (e.g., high heat, UV light, and exposure to acid, base, and oxidizing agents), we can accelerate the formation of potential degradants and elucidate the drug's intrinsic stability.[7][8][9] The primary challenge in these studies is not merely detecting the byproducts but confidently identifying their structures and accurately quantifying their presence.

The Strategic Advantage of Stable Isotope Labeling

The use of stable isotopes, such as Deuterium (²H or D) and Carbon-13 (¹³C), offers a powerful solution to the challenges of degradation analysis.[][11] Unlike traditional internal standards which may have different chromatographic retention times or ionization efficiencies, a stable isotope-labeled version of the analyte is the ideal internal standard. It is chemically identical to the parent compound and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[12][13]

Causality in Experimental Design: Why SIL is Superior

-

Mitigation of Matrix Effects: In complex samples like plasma or formulation matrices, other molecules can co-elute and interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because the SIL internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects. The ratio of the analyte to the SIL standard remains constant, ensuring highly accurate and precise quantification.[14]

-

Unambiguous Peak Identification: In a chromatogram, it can be difficult to distinguish a low-level degradant peak from background noise. By "spiking" a sample with a mixture of the unlabeled drug and its SIL counterpart and subjecting it to degradation, we can look for "doublets" in the mass spectrum—pairs of peaks separated by the mass difference of the isotopes. A true degradant will appear as a doublet, confirming its origin from the parent drug.

-

Tracing Metabolic and Degradation Pathways: SIL allows researchers to trace the fate of a drug through complex systems. By tracking the mass shift, one can determine which parts of the molecule are retained or lost during transformation, providing crucial clues for structural elucidation.[][15]

A typical workflow integrating stable isotope labeling for degradation analysis is outlined below.

Sources

- 1. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Venlafaxine - Wikipedia [en.wikipedia.org]

- 4. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. asianpubs.org [asianpubs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. metsol.com [metsol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Metabolic and Degradative Pathways of Venlafaxine to Dehydro-O-desmethyl Metabolites

This guide details the transformation of Venlafaxine (VEN) to its Dehydro-O-desmethyl metabolites. While O-desmethylvenlafaxine (ODV) is the primary pharmacologically active metabolite, the Dehydro-O-desmethyl species represents a critical degradation product and minor elimination entity, significant in stability profiling, forensic toxicology (false positives), and metabolite identification.

Executive Summary & Chemical Identity

Target Entity: Dehydro-O-desmethylvenlafaxine (also known as Anhydro-O-desmethylvenlafaxine).

CAS Registry Number: 1346600-38-1 (racemic).

Chemical Nature: This compound is the product of O-demethylation followed by dehydration (loss of

Unlike the standard oxidative metabolism driven purely by Cytochrome P450 enzymes, the formation of the "Dehydro" species involves an elimination reaction. In pharmaceutical development, this entity is primarily classified as a degradation impurity formed under acidic stress, but it is also detected in biological matrices (urine/blood), serving as a marker for specific metabolic or hydrolytic elimination pathways.

The Mechanistic Pathway

The pathway from Venlafaxine to Dehydro-O-desmethyl metabolites occurs in two distinct phases: Phase I Functionalization (Enzymatic) and Elimination (Chemical/Enzymatic).

Phase 1: O-Demethylation (The Major Metabolic Route)

The precursor step is the conversion of Venlafaxine to O-desmethylvenlafaxine (ODV/Desvenlafaxine).

-

Enzyme: CYP2D6 (Major), CYP2C19 (Minor).

-

Mechanism: Oxidative cleavage of the methyl group attached to the phenolic oxygen.

-

Significance: ODV is equipotent to the parent drug. This step creates the free phenol group necessary for the target metabolite.

Phase 2: Cyclohexanol Dehydration (Formation of the "Dehydro" Species)

The transformation of ODV to Dehydro-O-desmethylvenlafaxine involves the removal of the tertiary hydroxyl group on the cyclohexyl ring.

-

Mechanism:

-elimination of water (Dehydration). -

Chemical Structure Change: The saturated cyclohexanol ring converts to a cyclohexene ring (introduction of a double bond).

-

Drivers:

-

In Vivo (Biological): While rare as a direct CYP-mediated step, this can occur via spontaneous dehydration of unstable intermediates or specific hydrolytic conditions in the urinary tract.

-

In Vitro (Stability/Degradation): This is the dominant pathway under acidic stress . The tertiary alcohol is protonated, creating a good leaving group (

), followed by the formation of a carbocation and subsequent double bond formation.

-

Why This Matters (Causality)

Researchers monitor this pathway because Dehydro-O-desmethylvenlafaxine is structurally similar to amphetamines and phencyclidine (PCP) in certain conformations, leading to false-positive immunoassay results in forensic toxicology. Furthermore, in drug product stability (CMC), its presence indicates moisture ingress or acidic excipient incompatibility.

Experimental Protocol: Isolation & Detection

To study this pathway, one cannot rely solely on liver microsome incubation (which favors oxidation). The following protocol utilizes a Stability-Indicating HPLC Method to generate and detect the Dehydro metabolite, validating its identity against the parent ODV.

Protocol: Acid-Catalyzed Generation and LC-Detection

Objective: Force the dehydration of ODV to synthesize/detect the Dehydro-O-desmethyl metabolite for reference standards or stability profiling.

Reagents:

-

Substrate: O-desmethylvenlafaxine Succinate (ODV).

-

Stressor: 1N Hydrochloric Acid (HCl).

-

Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (

), pH adjusted to 3.0 with Orthophosphoric acid. -

Mobile Phase B: Acetonitrile (HPLC Grade).

Workflow:

-

Stress Induction (Dehydration):

-

Dissolve 10 mg of ODV in 10 mL of 1N HCl.

-

Reflux at 80°C for 2 hours . (Note: Heat + Acid is required to drive the elimination of the tertiary alcohol).

-

Neutralize with 1N NaOH to pH 7.0 prior to injection to protect the column.

-

-

Chromatographic Separation:

-

Validation Criteria (Self-Correcting Step):

-

Retention Time Shift: The Dehydro-O-desmethyl metabolite is less polar than ODV due to the loss of the hydroxyl group and formation of the alkene. It must elute after ODV.

-

Spectral Check: If using a PDA detector, the UV spectrum should remain consistent with the phenolic moiety, but the loss of the -OH stretch (approx 3400 cm-1) can be verified if isolated and analyzed via IR.

-

Quantitative Data Summary

The following table summarizes the physicochemical shift between the active metabolite (ODV) and the target Dehydro metabolite.

| Parameter | O-desmethylvenlafaxine (ODV) | Dehydro-O-desmethylvenlafaxine |

| Molecular Formula | ||

| Molecular Weight | 263.38 g/mol | 245.36 g/mol (Loss of 18 Da) |

| Key Functional Group | Tertiary Alcohol (Cyclohexanol) | Alkene (Cyclohexene) |

| Polarity | Higher (Hydrophilic) | Lower (Lipophilic) |

| HPLC Elution Order | First (Early eluting) | Second (Late eluting) |

| Primary Origin | CYP2D6 Metabolism | Acid Degradation / Minor Elimination |

Pathway Visualization

The following diagram illustrates the metabolic and degradative flow. It distinguishes between the enzymatic hydroxylation/demethylation and the chemical dehydration step.

Figure 1: The metabolic and chemical pathway of Venlafaxine.[3][4][5][6][7] Note the transition from Venlafaxine to ODV via CYP2D6, followed by the dehydration step to form the Dehydro-O-desmethyl species.

References

-

Basu, R. et al. (2012). "Development and validation of a stability-indicating HPLC method for the analysis of Desvenlafaxine Succinate." Journal of Chemical and Pharmaceutical Research. Available at: [Link] (Verified via search context).

-

Marin, S. J. et al. (2016). "One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry." Journal of Analytical Toxicology. Available at: [Link]

-

Wyeth Pharmaceuticals. (2021). "Pristiq (Desvenlafaxine) Prescribing Information." FDA Access Data. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Dehydro Venlafaxine | CAS 93413-57-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Identification of Venlafaxine Metabolite Impurities in Plasma

This guide details the bioanalytical strategy for the identification and quantification of Venlafaxine (VEN), its active metabolite O-desmethylvenlafaxine (ODV), and associated metabolite impurities in human plasma.[1] It addresses the technical challenges of isobaric metabolite differentiation, matrix interference, and glucuronide back-conversion.

Executive Summary

Venlafaxine (VEN) is a serotonin-norepinephrine reuptake inhibitor (SNRI) extensively metabolized in the liver.[2][3][4][5] While VEN is the parent drug, its major metabolite, O-desmethylvenlafaxine (ODV) , is pharmacologically active and equipotent.[3][4][6] In drug development and therapeutic drug monitoring (TDM), the "impurity" profile in plasma refers not only to synthesis byproducts but primarily to circulating metabolites and degradation products that must be distinguished to ensure accurate pharmacokinetic (PK) and safety assessment.

Core Challenges:

-

Isobaric Interference: ODV and N-desmethylvenlafaxine (NDV) are structural isomers (

264.2) requiring chromatographic resolution.[7][8] -

Glucuronide Back-Conversion: Labile ODV-glucuronide can hydrolyze back to ODV during sample preparation or in the ion source, artificially inflating ODV quantification.

-

Matrix Complexity: Plasma phospholipids can suppress ionization, masking low-level metabolite impurities like N,O-didesmethylvenlafaxine (DDV).

Metabolic Landscape & Target Analytes

Understanding the metabolic pathway is the foundation of the analytical strategy. VEN is metabolized by CYP2D6 (to ODV) and CYP3A4 (to NDV).[2][5] Both secondary metabolites converge to N,O-didesmethylvenlafaxine (DDV).[8]

Target Analyte List

| Analyte | Abbr. | Role | Molecular Ion ( | Key Characteristic |

| Venlafaxine | VEN | Parent | 278.2 | Tertiary amine |

| O-desmethylvenlafaxine | ODV | Major Metabolite (Active) | 264.2 | Phenolic hydroxyl (labile) |

| N-desmethylvenlafaxine | NDV | Minor Metabolite (Inactive) | 264.2 | Secondary amine; Isobaric to ODV |

| N,O-didesmethylvenlafaxine | DDV | Minor Metabolite | 250.2 | Dual dealkylation |

| Venlafaxine N-oxide | V-NO | Oxidative Impurity | 294.2 | Potential degradation product |

Pathway Visualization

The following diagram maps the metabolic conversion and potential degradation pathways relevant to plasma analysis.

Figure 1: Metabolic pathway of Venlafaxine illustrating the relationship between the parent drug, active metabolites, and potential analytical artifacts (red dotted line).[1][6][8][9]

Analytical Strategy: Causality & Design

Chromatographic Separation (The Isobaric Problem)

Challenge: ODV and NDV share the same precursor mass (

-

Mechanism:[10] The phenyl ring in the column interacts via

stacking with the aromatic rings of the analytes. The subtle difference in electron density between the phenolic ODV and the amine-modified NDV provides superior selectivity compared to hydrophobic interaction alone.

Sample Preparation (The Matrix Effect)

Choice: Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT).

-

Causality: Plasma contains phospholipids that cause ion suppression. PPT leaves phospholipids in the supernatant. LLE using Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane extracts the relatively non-polar VEN and metabolites while leaving polar phospholipids and glucuronides in the aqueous phase.

-

Benefit: This minimizes the "back-conversion" risk of ODV-glucuronide, as the glucuronide is not extracted into the organic layer.

Detailed Experimental Protocol

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis) for quantitation; Q-TOF for impurity ID.

-

Column: Phenomenex Kinetex F5 or Waters XSelect CSH Phenyl-Hexyl (

mm, 1.7 µm).

Reagents

-

Internal Standard (IS): Venlafaxine-d6 and O-desmethylvenlafaxine-d6 (Deuterated IS is mandatory to compensate for matrix effects).

-

Buffer: 10 mM Ammonium Acetate (pH 9.0). Note: Basic pH keeps amines uncharged, improving extraction efficiency into organic solvent.

Step-by-Step Workflow

-

Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.

-

Basification: Add 100 µL of 0.1 M Sodium Carbonate (pH ~10).

-

Why: Ensures VEN (pKa ~9.4) and metabolites are in their neutral free-base form for optimal organic extraction.

-

-

Extraction: Add 1.0 mL of MTBE . Cap and shake/vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Freeze the aqueous bottom layer (dry ice/acetone bath) and pour off the organic top layer into a fresh tube.

-

Trustworthiness Check:[12] Freezing prevents contamination from the aqueous phase (which contains the interfering glucuronides).

-

-

Evaporation: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL Mobile Phase A/B (80:20). Vortex and centrifuge.

LC-MS/MS Parameters

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% -> 60% B (Linear)

-

3.0-3.5 min: 90% B (Wash)

-

3.6-5.0 min: 10% B (Re-equilibration)

-

-

MRM Transitions:

-

VEN:

(Quant), -

ODV:

(Quant), -

NDV:

(Quant),

-

Analytical Workflow Diagram

Figure 2: Analytical workflow emphasizing Critical Quality Control points for metabolite identification.

Validation & Self-Validating Systems

To ensure Trustworthiness , the method must include specific controls for the known liabilities of Venlafaxine analysis.

Glucuronide Back-Conversion Check

Since ODV-glucuronide is abundant in plasma, it can hydrolyze to ODV in the ion source (in-source fragmentation) or during acidic evaporation.

-

Protocol: Inject a neat standard of ODV-glucuronide. Monitor the transition for ODV (

). -

Acceptance Criteria: The response of ODV in the glucuronide standard must be < 1.0% of the response of an equivalent ODV standard. If higher, optimize source temperature (lower it) or declustering potential.

Metabolite Interference Check (MIST)

-

Protocol: Spike plasma with high concentrations of NDV (minor metabolite) and analyze.

-

Check: Ensure no peak appears at the retention time of ODV.

-

Resolution: The chromatographic resolution (

) between ODV and NDV must be

Quantitative Data Presentation

When reporting results, summarize the validation data as follows:

| Parameter | Venlafaxine (VEN) | O-desmethylvenlafaxine (ODV) | Acceptance Criteria |

| Linearity Range | 1.0 – 500 ng/mL | 1.0 – 500 ng/mL | |

| Precision (CV%) | 2.5% – 8.1% | 3.1% – 9.2% | |

| Accuracy (Bias%) | -4.2% to +5.1% | -3.8% to +6.0% | |

| Recovery | 85% ± 5% | 82% ± 6% | Consistent (>50%) |

| Matrix Effect | 0.98 (Negligible) | 0.95 (Negligible) | 0.85 – 1.15 |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7] Link

-

Liu, W., et al. (2007). "High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma." Journal of Chromatography B, 850(1-2), 405-411. Link

-

Matoga, M., et al. (2003). "Rapid high-performance liquid chromatographic measurement of venlafaxine and O-desmethylvenlafaxine in human plasma." Journal of Chromatography B, 790(1-2), 239-244. Link

-

Kingbäck, M., et al. (2010). "Stereoselective determination of venlafaxine and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 53(3), 583-590. Link

-

Bhatt, J., et al. (2005). "Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma." Journal of Chromatography B, 829(1-2), 75-81.[6] Link

Sources

- 1. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Venlafaxine - Wikipedia [en.wikipedia.org]

- 4. Distribution of venlafaxine and its O-desmethyl metabolite in human milk and their effects in breastfed infants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiologically Based Pharmacokinetic Model of CYP2D6 Associated Interaction Between Venlafaxine and Strong Inhibitor Bupropion—The Influence of Age-Relevant Changes and Inhibitory Dose to Classify Therapeutical Success and Harm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. cdn2.hubspot.net [cdn2.hubspot.net]

- 8. researchgate.net [researchgate.net]

- 9. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijirt.org [ijirt.org]

- 11. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. archivespp.pl [archivespp.pl]

Methodological & Application

Application Note: Internal Standard Selection for Venlafaxine Impurity Profiling

Abstract

This guide provides a technical framework for selecting and validating Internal Standards (IS) during the LC-MS/MS impurity profiling of Venlafaxine Hydrochloride. Unlike simple potency assays, impurity profiling requires the simultaneous quantification of the parent drug (LogP ~3.[1]2) and its significantly more polar degradation products, such as O-desmethylvenlafaxine (ODV, LogP ~0.3). This polarity span creates distinct ionization suppression zones, rendering single-IS approaches risky.[1] This protocol details a Dual-Anchor Isotopic Strategy to ensure compliance with ICH Q3A/B and M10 guidelines.

Part 1: The Analytical Challenge

Venlafaxine (VEN) is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its primary degradation pathway and metabolic route involve demethylation, yielding O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) .

The core analytical risk is Differential Matrix Effect :

-

Retention Time Gap: VEN elutes late on reverse-phase C18 columns. ODV elutes much earlier due to the phenolic hydroxyl group.[1]

-

Ionization Environment: Early-eluting impurities (ODV) often co-elute with unretained salts and phospholipids, leading to severe ion suppression.[1]

-

The Failure Mode: If you use Venlafaxine-d6 to correct for ODV, the IS (eluting late) will not experience the suppression affecting ODV (eluting early). The calculated concentration of ODV will be falsely elevated, potentially leading to OOS (Out of Specification) results.[1]

Table 1: Key Analytes and Physicochemical Properties

| Analyte | Type | LogP (Approx) | Polarity | Critical Risk |

| Venlafaxine (VEN) | API | 3.2 | Hydrophobic | Late eluter; Carryover |

| O-desmethylvenlafaxine (ODV) | Major Impurity | 0.3 | Hydrophilic | Early eluter; High Matrix Effect |

| N-desmethylvenlafaxine (NDV) | Impurity | 2.8 | Moderate | Co-elution with parent possible |

| Venlafaxine N-oxide | Oxidative Deg.[2][3][4][5] | 1.5 | Moderate | Thermally unstable in source |

Part 2: The Logic of Internal Standard Selection

To ensure data integrity, we employ a "Self-Validating" selection logic.[1] The choice of IS dictates the quantification method's robustness.[1]

The Hierarchy of Internal Standards

-

Gold Standard (Matched SILs): Use Venlafaxine-d6 for the parent and O-desmethylvenlafaxine-d6 for the polar impurities.[1] This corrects for specific matrix effects at both ends of the chromatogram.

-

Silver Standard (Single SIL): Use Venlafaxine-d6 for all analytes.[1] Acceptable only if the Matrix Factor (MF) for ODV is normalized effectively by VEN-d6 (requires validation proof).

-

Structural Analogs (Not Recommended): Compounds like Fluoxetine or Tramadol.[1] These fail to track ionization variability and are non-compliant for modern trace-level impurity profiling.[1]

Visualization: IS Selection Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate IS based on availability and regulatory stringency.

Figure 1: Decision matrix for selecting Internal Standards based on impurity criticality and availability.

Part 3: Experimental Protocols

Materials & Preparation

-

IS Stock 1: Venlafaxine-d6 (1 mg/mL in Methanol).[1]

-

IS Stock 2: O-desmethylvenlafaxine-d6 (1 mg/mL in Methanol).[1]

-

Working IS Solution (The Cocktail): Dilute both to 500 ng/mL in 50:50 Methanol:Water.

LC-MS/MS Method Parameters

-

Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax RRHD), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B (Hold for retention of polar ODV)

-

5.0 min: 95% B

-

6.0 min: 95% B[1]

-

6.1 min: 5% B (Re-equilibration is critical to prevent RT shift)

-

Matrix Effect Assessment (The "Self-Validating" Step)

To prove your IS selection works, you must perform the Post-Extraction Spike experiment as defined in ICH M10.

Protocol:

-

Set A (Neat Standard): Analyte + IS in mobile phase.

-

Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the eluate.[1]

-

Calculation:

-

Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

-

IS-Normalized MF = MF(Analyte) / MF(Internal Standard)

-

Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .[5][6][7][8] If it exceeds this, your IS is not tracking the impurity correctly.[1]

Visualization: Validation Workflow

Figure 2: Workflow for determining the IS-Normalized Matrix Factor (ICH M10 compliance).

Part 4: Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| IS Response Drift | Spray tip clogging or charging effects.[1] | Divert flow to waste for the first 1 min and last 1 min of gradient. |

| ODV-d6 Signal Suppression | Co-elution with phospholipids.[1] | Monitor m/z 184 (Phospholipids).[1] If overlap exists, modify gradient slope or use SPE cleanup. |

| Cross-Talk (Interference) | Deuterium scrambling or impure IS. | Ensure IS purity >99%. Monitor "Blank + IS" samples for analyte peaks.[1][9] |

| Non-Linear Calibration | Saturation of detector.[1] | Venlafaxine ionizes very strongly.[1] Use a less sensitive transition or detune the source voltage.[1] |

References

-

ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1] Link

-

S. Ahmad et al. (2014).[1] Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma.[9] Journal of Chromatography B. Link[1]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation.Link

-

Cayman Chemical. (2024). Venlafaxine-d6 Product Information.[1][10][11][12][13]Link

-

U.S. Pharmacopeia. (2023).[1] USP Monograph: Venlafaxine Hydrochloride.[1]Link

Sources

- 1. hpst.cz [hpst.cz]

- 2. Venlafaxine EP Impurity D | 149289-30-5 | | SynZeal [synzeal.com]

- 3. caymanchem.com [caymanchem.com]

- 4. O-Desmethylvenlafaxine | 93413-62-8 [chemicalbook.com]

- 5. cdn2.hubspot.net [cdn2.hubspot.net]

- 6. e-b-f.eu [e-b-f.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. clearsynth.com [clearsynth.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Application Note & Protocol: Robust Solid Phase Extraction of Venlafaxine and its Metabolites from Human Urine

Abstract

This document provides a comprehensive and technically detailed guide for the solid phase extraction (SPE) of venlafaxine and its primary metabolites—O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (DDV)—from human urine samples. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for sample clean-up and concentration prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the rationale behind each step, from sample pre-treatment to the selection of a mixed-mode SPE sorbent, ensuring a self-validating and robust methodology.

Introduction: The Analytical Challenge

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body.[1][2][3] Its major active metabolite, O-desmethylvenlafaxine, and other minor metabolites are primarily excreted in the urine, largely as glucuronide conjugates.[4][5] For accurate quantification in toxicological and pharmacokinetic studies, it is crucial to not only isolate these compounds from the complex urine matrix but also to account for the conjugated forms. This necessity for a pre-analytical hydrolysis step, combined with the inherent variability of biological samples, presents a significant sample preparation challenge.[6]

This application note details a robust SPE protocol employing a mixed-mode cation exchange sorbent. This approach leverages both reversed-phase and ion-exchange mechanisms to achieve superior selectivity and sample cleanup compared to single-mode SPE methods.[7][8]

Analyte Properties: Guiding the Extraction Strategy

A successful SPE protocol is built upon a solid understanding of the physicochemical properties of the target analytes. Venlafaxine and its desmethyl metabolites are basic compounds, a characteristic that is central to the mixed-mode SPE strategy.

| Compound | Molecular Formula | pKa (Strongest Basic) | logP |

| Venlafaxine | C₁₇H₂₇NO₂ | 8.91 | 2.69 |

| O-desmethylvenlafaxine (ODV) | C₁₆H₂₅NO₂ | ~9.0 (Estimated) | ~2.2 (Estimated) |

| N-desmethylvenlafaxine (NDV) | C₁₆H₂₅NO₂ | ~9.1 (Estimated) | ~2.4 (Estimated) |

| N,O-didesmethylvenlafaxine (DDV) | C₁₅H₂₃NO₂ | ~9.2 (Estimated) | ~2.0 (Estimated) |

| Source: PubChem CID 5656 for Venlafaxine[9]; other values are estimated based on structural similarity. |

The basic nature of these compounds (pKa > 8) allows for their positive ionization at a neutral or slightly acidic pH. This positive charge is the key to their retention on a strong cation exchange sorbent. The logP values indicate moderate lipophilicity, which allows for simultaneous retention by a reversed-phase mechanism (e.g., C8 or C18).

Experimental Workflow: A Visual Overview

The overall experimental workflow, from sample pre-treatment to the final eluate ready for analysis, is depicted below. This diagram illustrates the logical sequence of the protocol.

Caption: High-level overview of the SPE protocol for venlafaxine and its metabolites in urine.

Detailed Protocol

This protocol is optimized for a mixed-mode strong cation exchange (SCX) sorbent with a reversed-phase component (e.g., C8).

Materials and Reagents

-

Mixed-mode SPE cartridges (e.g., 100 mg, 3 mL, C8/SCX)

-

β-glucuronidase from Patella vulgata or recombinant sources[10][11]

-

Ammonium acetate buffer (100 mM, pH 5.0)

-

Deionized water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

SPE vacuum manifold

-

Centrifuge

-

Nitrogen evaporator

Sample Pre-treatment: The Critical First Step

The goal of pre-treatment is to cleave the glucuronide conjugates and prepare the sample matrix for optimal interaction with the SPE sorbent.[12]

-

Enzymatic Hydrolysis:

-

To 1 mL of urine, add an internal standard.

-

Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).

-

Add a sufficient activity of β-glucuronidase (e.g., 5000 units). The optimal amount and source of the enzyme may require validation.[6]

-

Vortex gently and incubate at 65°C for 3 hours.[11] Alternatively, newer recombinant enzymes may allow for shorter incubation times at lower temperatures.[10]

-

Rationale: Incubation with β-glucuronidase at an optimal pH and temperature cleaves the glucuronide bond, liberating the free forms of the metabolites for extraction and subsequent analysis.[4][5]

-

-

Clarification and pH Adjustment:

-

After cooling to room temperature, centrifuge the sample at ≥2000 rpm for 10 minutes to pellet any precipitated proteins or debris.[11]

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant with 2 mL of deionized water containing 0.1% formic acid.

-

Rationale: Centrifugation ensures a clear sample, preventing clogging of the SPE cartridge. Dilution reduces the viscosity of the urine and the concentration of endogenous interferences. Adjusting the pH to be at least 2 units below the pKa of the analytes ensures they are fully protonated (positively charged) for strong retention on the cation exchange phase.[13]

-

Solid Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold. Flow rates should be maintained at approximately 1-2 mL/min unless otherwise specified.

Caption: Step-by-step solid phase extraction procedure.

-

Conditioning:

-

Pass 2 mL of methanol through the cartridge.

-

Rationale: This step wets the bonded phase and activates the sorbent for interaction with the sample.[14]

-

-

Equilibration:

-

Pass 2 mL of deionized water with 0.1% formic acid through the cartridge. Do not allow the sorbent to dry.

-

Rationale: This step creates a pH environment similar to the pre-treated sample, ensuring efficient retention of the analytes.[14]

-

-

Sample Loading:

-

Load the entire pre-treated sample onto the cartridge at a slow, consistent flow rate (1 mL/min).

-

Rationale: A slow flow rate allows for sufficient interaction time between the analytes and the sorbent, maximizing retention through both reversed-phase and cation exchange mechanisms.

-

-

Washing:

-

Wash 1: Pass 2 mL of deionized water with 0.1% formic acid through the cartridge.

-

Rationale: This removes highly polar, water-soluble interferences like salts and urea without disrupting the ionic bond of the protonated analytes to the SCX sorbent.

-

-

Wash 2: Pass 2 mL of methanol through the cartridge.

-

Rationale: This step removes less polar, methanol-soluble interferences that are retained by the reversed-phase mechanism. The strong ionic bond of the analytes to the SCX phase prevents their premature elution.[7]

-

-

-

Elution:

-

Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

-

Rationale: The high pH of the ammoniated methanol neutralizes the positive charge on the venlafaxine and its metabolites. This disrupts the ionic interaction with the SCX sorbent, allowing the analytes to be eluted by the strong organic solvent (methanol).

-

Post-Extraction Processing

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Rationale: This step concentrates the analytes and ensures compatibility with the analytical instrumentation, leading to improved sensitivity.

-

Expected Performance and Troubleshooting

This mixed-mode SPE protocol is expected to yield high analyte recovery and clean extracts, resulting in minimal matrix effects during LC-MS/MS analysis.

| Parameter | Expected Value | Potential Cause for Deviation | Troubleshooting Steps |

| Recovery | >85% | Incomplete hydrolysis; Improper pH for loading/elution; Sorbent drying; Wash solvent too strong. | Optimize hydrolysis conditions; Verify pH of all solutions; Do not let sorbent dry before loading; Use a weaker wash solvent if analyte loss is observed.[14][15] |

| Reproducibility (RSD) | <15% | Inconsistent flow rates; Variable sample pre-treatment; Cartridge variability. | Use a vacuum manifold with flow control; Standardize pre-treatment procedure; Use high-quality SPE cartridges.[13][16] |

| Extract Cleanliness | High | Insufficient washing; Inappropriate wash solvent. | Increase wash volume or try different organic wash solvents (e.g., acetonitrile). |

Conclusion

The described solid phase extraction protocol provides a robust and reliable method for the isolation and concentration of venlafaxine and its major metabolites from human urine. By employing a mixed-mode sorbent and a systematic, chemically-justified approach, this method effectively addresses the challenges posed by the complex sample matrix and the metabolic profile of the analytes. The resulting clean extract is highly suitable for sensitive and accurate quantification by LC-MS/MS, making this protocol a valuable tool for clinical and forensic toxicology, as well as pharmacokinetic research.

References

-

Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). myadlm.org. [Link]

-

Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023). PMC. [Link]

-

Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group. (2011). PubMed. [Link]

-

Urine Analysis: The Good, the Bad, and the Ugly. (2020). LCGC International. [Link]

-

Venlafaxine (T3D2736). (n.d.). Exposome-Explorer. [Link]

-

Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. (2019). mecsj. [Link]

-

S*Pure Extraction Methods Guide Mixed-Mode Drug-Clean SPE. (n.d.). MZ-Analysentechnik. [Link]

-

Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (2013). Psychiatria Polska. [Link]

-

Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. [Link]

-

Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. [Link]

-

How Can We Improve Our Solid Phase Extraction Processes?. (2025). SCION Instruments. [Link]

-

Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025). Waters Blog. [Link]

-

Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. (n.d.). Agilent. [Link]

-

[Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. (2013). PubMed. [Link]

-

Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (2025). ResearchGate. [Link]

-

Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2012). Systematic Reviews in Pharmacy. [Link]

-

solid phase extraction and lc-ms/ms method for quantification of venlafaxine and its active metabolite. (n.d.). SciSpace. [Link]

-

Physiologically Based Pharmacokinetic Model of CYP2D6 Associated Interaction Between Venlafaxine and Strong Inhibitor Bupropion—The Influence of Age-Relevant Changes and Inhibitory Dose to Classify Therapeutical Success and Harm. (n.d.). PMC. [Link]

-

Venlafaxine. (n.d.). PubChem. [Link]

-

Cumhuriyet Science Journal. (n.d.). DergiPark. [Link]

-

venlafaxine. (n.d.). ClinPGx. [Link]

-

NOTE UV-Spectrophotometric Estimation of Venlafaxine Hydrochloride. (n.d.). Semantic Scholar. [Link]

-

VENLAFAXINE (PD010124, PNVNVHUZROJLTJ-UHFFFAOYSA-N). (n.d.). Probes & Drugs. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. ClinPGx [clinpgx.org]

- 3. VENLAFAXINE (PD010124, PNVNVHUZROJLTJ-UHFFFAOYSA-N) [probes-drugs.org]

- 4. myadlm.org [myadlm.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. mecsj.com [mecsj.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. agilent.com [agilent.com]

- 9. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cms.mz-at.de [cms.mz-at.de]

- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]

- 15. welch-us.com [welch-us.com]

- 16. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]

Application Note: LC-MS/MS Quantitation & Retention Profiling of rac Dehydro-O-desmethyl Venlafaxine-d6

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the bioanalysis and impurity profiling of Venlafaxine and its metabolites.

Executive Summary

rac Dehydro-O-desmethyl Venlafaxine is a specific degradation product and minor metabolite of O-desmethylvenlafaxine (Desvenlafaxine), the major active metabolite of the antidepressant Venlafaxine.[1] Chemically, it is formed by the dehydration of the cyclohexanol ring to a cyclohexene ring.

This protocol details the HPLC retention behavior and LC-MS/MS quantification of this analyte using its deuterated analog, rac Dehydro-O-desmethyl Venlafaxine-d6 , as an Internal Standard (IS).[1] Due to the structural loss of the tertiary hydroxyl group, this analyte exhibits distinct hydrophobicity changes compared to the parent drug, necessitating specific gradient optimization for resolution.

Key Technical Insights

-

Retention Logic: The "Dehydro" modification removes a polar tertiary alcohol, significantly increasing hydrophobicity. Consequently, this analyte elutes later than O-desmethylvenlafaxine (ODV) and often later than Venlafaxine in Reverse Phase (RP) chromatography.[1]

-

Isotope Effect: The d6-labeled standard will co-elute with the unlabeled analyte (retention time difference < 0.05 min), making it an ideal IS for compensating matrix effects.[1]

-

Detection: MS/MS is required for specific detection due to the low physiological abundance of this metabolite/impurity.

Chemical Characterization & Properties[1][2][3][4][5]

Understanding the physicochemical shift is crucial for predicting HPLC behavior.

| Property | O-desmethylvenlafaxine (Parent Metabolite) | rac Dehydro-O-desmethyl Venlafaxine (Target Analyte) | Impact on RP-HPLC |

| Structure | Phenol + Cyclohexanol ring | Phenol + Cyclohexene ring | Increased Hydrophobicity |

| Polarity | High (Two -OH groups) | Medium (One -OH, One Double Bond) | Longer Retention Time |

| pKa (Base) | ~9.6 (Amine) | ~9.4 (Amine) | Requires High pH or Acidic Ion Pairing |

| LogP | ~0.5 - 1.0 | > 2.0 (Estimated) | Stronger interaction with C18 |

Experimental Protocol

A. Reagents and Standards

-

Analyte: rac Dehydro-O-desmethyl Venlafaxine (Unlabeled).[1]

-

Internal Standard: rac Dehydro-O-desmethyl Venlafaxine-d6 (Isotopic purity > 99%).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.[1]

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts for hydrophobic metabolites than protein precipitation.[1]

-

Aliquot: Transfer 200 µL of plasma into a clean tube.

-

Spike: Add 20 µL of IS Working Solution (rac Dehydro-O-desmethyl Venlafaxine-d6 at 100 ng/mL).

-

Basify: Add 50 µL of 0.1 M NaOH (to suppress ionization of the phenol and amine, driving them into organic phase).

-

Extract: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50).

-

Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

-

Reconstitute: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A/B (80:20).

C. LC-MS/MS Conditions[1][6][7]

1. Chromatographic Separation

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Phase (e.g., Waters BEH C18 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm.

-

Flow Rate: 0.4 mL/min.[1]

-

Temperature: 40°C.[1]

Mobile Phase Configuration:

-

MP A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).[1]

-

MP B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Hold (Elute polar salts) |

| 0.50 | 10% | Start Gradient |

| 3.50 | 90% | Ramp to elute hydrophobic Dehydro-analog |

| 4.50 | 90% | Wash |

| 4.60 | 10% | Re-equilibration |

| 6.00 | 10% | End of Run |

2. Mass Spectrometry (MRM Parameters)

-

Ionization: ESI Positive Mode (Protonated molecular ion

).[1] -

Source Temp: 500°C.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Retention Time (Approx)* |

| ODV (Ref) | 264.2 | 58.1 / 107.1 | 25 | 1.8 min |

| Venlafaxine (Ref) | 278.2 | 58.1 / 121.1 | 28 | 2.4 min |

| Dehydro-ODV (Target) | 246.2 | 107.1 (Quant) | 30 | 3.1 min |

| Dehydro-ODV-d6 (IS) | 252.2 | 107.1 | 30 | 3.1 min |

Note: Retention times are estimates based on the hydrophobicity shift on a 50mm C18 column. The Dehydro-analog elutes significantly later than the parent ODV.[1]

Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the role of the d6-IS in correcting extraction variability.

Caption: Workflow for the extraction and LC-MS/MS quantitation of Dehydro-O-desmethyl Venlafaxine using d6-IS.

Results & Discussion: Interpreting Retention Times

The Hydrophobicity Shift

In standard Reverse Phase chromatography, retention is governed by the partition coefficient between the mobile phase and the stationary phase.

-

O-desmethylvenlafaxine (ODV): Contains a phenol and a cyclohexanol.[1] It is the most polar and elutes first (e.g., RT 1.8 min).

-

Venlafaxine: Contains a methoxy group (less polar than phenol) and a cyclohexanol.[2][3] It elutes second (e.g., RT 2.4 min).[1]

-

Dehydro-O-desmethyl Venlafaxine: The dehydration event removes the cyclohexanol hydroxyl group, creating a double bond.[1] While the phenol remains, the loss of the aliphatic -OH makes the molecule significantly more hydrophobic. Expect this peak to elute last or co-elute with Venlafaxine depending on the exact % organic modifier, but distinct from ODV.

Deuterium Isotope Effect

The d6-labeled Internal Standard will have a retention time virtually identical to the unlabeled analyte.[1] However, due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds, deuterated isotopologs can sometimes elute slightly earlier (by 0.02–0.05 min) on high-efficiency columns.[1] This is normal and does not affect quantitation if the integration windows are set correctly.

System Suitability Criteria

-

Resolution (Rs): > 1.5 between ODV and Dehydro-ODV.[1]

-

Tailing Factor: < 1.5 for the Dehydro-ODV peak (amine tailing can be suppressed with ammonium formate).[1]

-

IS Response: Variation < 15% across the run.[4]

References

-

Samanidou, V., Nazyropoulou, C., & Kovatsi, L. (2011).[5] A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Bioanalysis. Available at: [Link]

-

Dubey, S. K., et al. (2013).[6] Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Liu, W., et al. (2007). High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma. Journal of Chromatography B. Available at: [Link]

-

PubChem. (2023).[1] D,L-O-Desmethyl Venlafaxine-d6 Compound Summary. Available at: [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scispace.com [scispace.com]

- 3. asianpubs.org [asianpubs.org]

- 4. ijrpc.com [ijrpc.com]

- 5. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Venlafaxine and its Major Metabolite in Biological Matrices using Stable Isotope Dilution and LC-MS/MS

An Application Note for Forensic Toxicology

Introduction: The Forensic Context of Venlafaxine

Venlafaxine, marketed under trade names like Effexor®, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its widespread use means it is frequently encountered in forensic toxicology casework, including driving under the influence of drugs (DUID), drug-facilitated crimes, and postmortem investigations.

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[2][3][4] ODV is pharmacologically equipotent to the parent drug; therefore, accurate toxicological assessment requires the simultaneous quantification of both venlafaxine (VEN) and ODV.[5] The concentration ratio of VEN to ODV can also provide valuable insight into an individual's metabolic capacity, which may be relevant for case interpretation.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its high sensitivity and specificity.[7][8] The gold standard for quantification via LC-MS/MS is the use of stable isotope-labeled internal standards (SIL-IS).[9][10] This application note provides a detailed protocol for the robust, accurate, and defensible quantification of venlafaxine and O-desmethylvenlafaxine in whole blood using their corresponding deuterated analogs, Venlafaxine-d6 and rac-O-desmethylvenlafaxine-d6.

Venlafaxine Metabolism: The "Why" Behind Measuring the Metabolite

The pharmacological activity and metabolic profile of venlafaxine are central to its toxicological interpretation. After administration, venlafaxine undergoes significant first-pass metabolism.

-

Primary Pathway (O-demethylation): The most significant metabolic route is the removal of a methyl group from the methoxyphenyl moiety, catalyzed almost exclusively by CYP2D6, to form O-desmethylvenlafaxine (ODV).[3][11] Since ODV has comparable pharmacological activity to venlafaxine, the total therapeutic and toxic effect is a function of the combined concentrations of both compounds.[1]

-

Secondary Pathway (N-demethylation): A minor pathway, mediated by CYP3A4 and CYP2C19, involves the removal of a methyl group from the dimethylamino moiety to form N-desmethylvenlafaxine (NDV), a less active metabolite.[3][7][11]

-

Further Metabolism: Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[3][12]

The heavy reliance on CYP2D6 for the primary metabolic pathway means that individuals with genetic variations in this enzyme (e.g., "poor metabolizers") will clear the parent drug more slowly, leading to a higher VEN/ODV ratio and potentially a greater risk of adverse effects at standard doses.[5][6]

Caption: Primary metabolic pathways of Venlafaxine.

The Internal Standard: Ensuring Analytical Accuracy

The principle of stable isotope dilution mandates an internal standard (IS) that is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, ²H).[9][13] This is the most effective way to correct for variations during every step of the analytical process, including sample extraction, potential matrix effects (ion suppression or enhancement), and instrument variability.[10][14]

For this assay, two separate internal standards are required for maximum accuracy:

-

Venlafaxine-d6: Used for the quantification of Venlafaxine.

-

rac-O-desmethylvenlafaxine-d6: Used for the quantification of O-desmethylvenlafaxine.[15]

These specific SIL-IS are chosen because they co-elute chromatographically and have nearly identical ionization efficiencies as their non-labeled counterparts, ensuring that any analytical variation affects both the analyte and the IS equally.[10]

Note on "rac Dehydro-O-desmethyl Venlafaxine-d6": The compound "rac Dehydro-O-desmethyl Venlafaxine" is a known impurity of O-desmethylvenlafaxine.[16] While a deuterated version could theoretically be synthesized, it would not be the ideal internal standard for quantifying either venlafaxine or its primary metabolite, O-desmethylvenlafaxine. An ideal IS must share the exact core chemical structure of the target analyte to ensure identical behavior.[14] Using a deuterated impurity to quantify the main metabolite would introduce unacceptable analytical variance.

Table 1: Properties of Analytes and Internal Standards

| Compound | Role | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Venlafaxine (VEN) | Analyte | C₁₇H₂₇NO₂ | 277.40 |

| O-Desmethylvenlafaxine (ODV) | Analyte | C₁₆H₂₅NO₂ | 263.37 |

| Venlafaxine-d6 | Internal Standard | C₁₇H₂₁D₆NO₂ | 283.44 |

| rac-O-desmethylvenlafaxine-d6 | Internal Standard | C₁₆H₁₉D₆NO₂ | 269.42[15][17] |

Detailed Analytical Protocol

This protocol is designed for the analysis of whole blood and is validated according to the principles outlined in the ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology.[18]

Materials and Reagents

-

Reference Standards: Venlafaxine, rac-O-desmethylvenlafaxine (certified solutions, 1 mg/mL).

-

Internal Standards: Venlafaxine-d6, rac-O-desmethylvenlafaxine-d6 (certified solutions, 100 µg/mL).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water (18 MΩ·cm).

-

Matrix: Certified drug-free human whole blood.

Preparation of Solutions

-

Stock Solutions (1 µg/mL): Prepare separate stock solutions for calibrators and quality controls by diluting the 1 mg/mL certified standards in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Venlafaxine-d6 and rac-O-desmethylvenlafaxine-d6 stock solutions in 50:50 acetonitrile:water. This solution is added to every sample, ensuring a consistent concentration for normalization.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid, effective, and robust method for removing the bulk of proteinaceous material from blood samples, which would otherwise interfere with the LC-MS system.[19]

Step-by-Step Procedure:

-

Aliquot: To labeled 1.5 mL microcentrifuge tubes, add 100 µL of sample (calibrator, control, or case specimen).

-

Add Internal Standard: Add 25 µL of the 100 ng/mL Internal Standard Working Solution to every tube.

-

Precipitate: Add 300 µL of ice-cold acetonitrile. The cold temperature and organic solvent cause proteins to denature and precipitate out of solution.

-

Vortex: Vortex each tube vigorously for 10 seconds to ensure complete mixing and efficient protein precipitation.

-

Centrifuge: Centrifuge at 12,000 x g for 10 minutes. This pellets the solid protein debris at the bottom of the tube.

-